C4 Substituent Electronic Modulation: 4-Methoxy vs. 4-Hydroxy vs. Unsubstituted Phenyl in 3,3-Difluoro-β-lactam CA-4 Analogues
In a systematic 2022 study of 3-fluoro and 3,3-difluoro-β-lactam combretastatin A-4 analogues (not including CAS 326869-08-3 itself), the nature of the C4-phenyl substituent was a critical determinant of antiproliferative potency. The 3-fluoro-4-methoxyphenyl analogue (compound 33) exhibited an IC50 of 0.095 μM in MCF-7 breast cancer cells, whereas the 3-hydroxy-4-methoxyphenyl analogue (compound 32) showed IC50 = 0.075 μM, and the unsubstituted phenyl and halogen-substituted variants displayed markedly different activity profiles across MCF-7, Hs578T, and MDA-MB-231 cell lines [1]. This demonstrates that a para-methoxy group on the C4-phenyl ring (as present in CAS 326869-08-3) is not interchangeable with other C4 substituents without measurable consequences on potency and cell-line selectivity.
| Evidence Dimension | Antiproliferative IC50 (MCF-7 breast cancer cells) |
|---|---|
| Target Compound Data | CAS 326869-08-3: Not directly measured in this study |
| Comparator Or Baseline | Compound 33 (3-fluoro-4-methoxyphenyl analogue): IC50 = 0.095 μM; Compound 32 (3-hydroxy-4-methoxyphenyl analogue): IC50 = 0.075 μM |
| Quantified Difference | Quantified difference for target compound vs. comparators cannot be calculated due to absence of direct target data |
| Conditions | MCF-7 human breast cancer cell line; 72 h exposure; MTT or Alamar Blue assay (Pharmaceuticals 2022, 15, 1044) |
Why This Matters
This cross-study SAR evidence indicates that the C4 substituent identity is a non-trivial selection criterion; procurement of the wrong C4-substituted analog risks selecting a compound with unvalidated potency in the intended assay system.
- [1] O'Boyle, N. M. et al. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals 2022, 15(9), 1044. (Data for compounds 32 and 33). View Source
